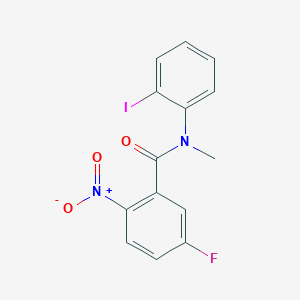
Benzamide, 5-fluoro-N-(2-iodophenyl)-N-methyl-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 5-fluoro-N-(2-iodophenyl)-N-methyl-2-nitro- is a chemical compound with the molecular formula C13H8FIN2O3 It is a derivative of benzamide, characterized by the presence of fluorine, iodine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-fluoro-N-(2-iodophenyl)-N-methyl-2-nitro- typically involves multi-step organic reactions One common synthetic route includes the nitration of a fluorobenzamide derivative followed by iodination and methylation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 5-fluoro-N-(2-iodophenyl)-N-methyl-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of nitrobenzamide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or other substituted derivatives.
Scientific Research Applications
Benzamide, 5-fluoro-N-(2-iodophenyl)-N-methyl-2-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 5-fluoro-N-(2-iodophenyl)-N-methyl-2-nitro- involves its interaction with specific molecular targets. The presence of the nitro group allows for electron-withdrawing effects, which can influence the compound’s reactivity and binding affinity. The iodine atom can participate in halogen bonding, further affecting its interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 2-amino-5-fluoro-N-(2-iodophenyl)-N-methyl-
- Benzamide, 5-chloro-N-(2-iodophenyl)-N-methyl-2-nitro-
Uniqueness
Benzamide, 5-fluoro-N-(2-iodophenyl)-N-methyl-2-nitro- is unique due to the specific combination of fluorine, iodine, and nitro groups. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
826991-69-9 |
|---|---|
Molecular Formula |
C14H10FIN2O3 |
Molecular Weight |
400.14 g/mol |
IUPAC Name |
5-fluoro-N-(2-iodophenyl)-N-methyl-2-nitrobenzamide |
InChI |
InChI=1S/C14H10FIN2O3/c1-17(13-5-3-2-4-11(13)16)14(19)10-8-9(15)6-7-12(10)18(20)21/h2-8H,1H3 |
InChI Key |
RRHUZFKMJMTUQR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1I)C(=O)C2=C(C=CC(=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]-](/img/structure/B14222214.png)
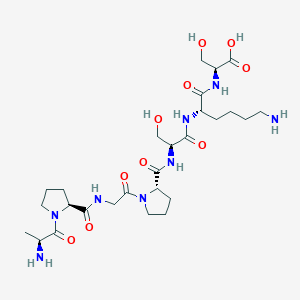
![Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14222221.png)
![Pyridine, 2-[5-phenyl-4-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]-](/img/structure/B14222245.png)
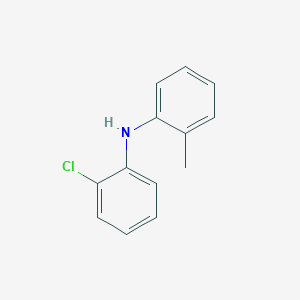
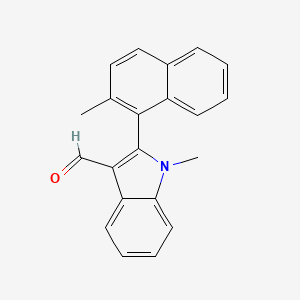
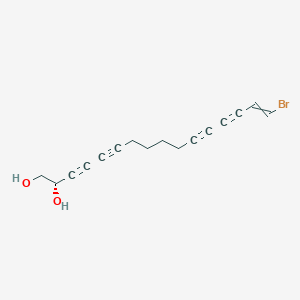
![1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole](/img/structure/B14222260.png)
![Benzoic acid, 2-[(benzoylamino)thio]-, methyl ester](/img/structure/B14222267.png)
![N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14222274.png)

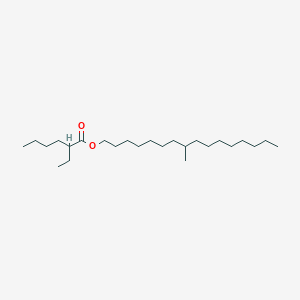
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14222301.png)
